molecular formula C8H9NO3 B13665179 Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate

Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate

Cat. No.: B13665179
M. Wt: 167.16 g/mol
InChI Key: PBBLCTVNOXYRJA-UHFFFAOYSA-N
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Description

Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate (CAS: 1546506-43-7) is a heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 175.16 g/mol . Its structure consists of a pyridine ring substituted with a ketone group at position 6 and an ester-linked acetate moiety at position 2. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate due to its reactive ester group and the electron-deficient pyridone ring, which can participate in nucleophilic or cycloaddition reactions .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-(6-oxo-1H-pyridin-3-yl)acetate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(10)9-5-6/h2-3,5H,4H2,1H3,(H,9,10)

InChI Key

PBBLCTVNOXYRJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC(=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-acetylpyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The following compounds share the 6-oxo-1,6-dihydropyridine/pyridazine core but differ in substituents and heteroatom arrangement:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) References
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate Pyridine Methyl ester at C3 C₈H₉NO₃ 175.16
Methyl 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetate Pyridazine Phenyl at C3, methyl ester at C1 C₁₃H₁₂N₂O₃ 244.25
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy at C4, thioether at C2 C₁₂H₁₆N₂O₃S₂ 300.39
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine Pyridine Benzodioxin at C6, dimethylaminomethyl C₂₃H₂₅N₃O₃ 391.46
Methyl 2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate Pyridazine Phenoxy at C3, methyl ester at C2 C₁₃H₁₂N₂O₄ 260.24

Key Observations :

  • Pyridine vs.
  • Substituent Effects : Bulky groups (e.g., phenyl in ) reduce solubility in aqueous media but enhance lipophilicity, influencing bioavailability.
  • Ester Position : The methyl ester in the target compound is at C3, while pyridazine analogs often place substituents at C1 or C3 .

Physicochemical Properties

  • Solubility : The target compound’s smaller size (175.16 g/mol) and lack of bulky substituents suggest higher aqueous solubility compared to phenyl-substituted analogs (e.g., 260.24 g/mol in ).
  • Thermal Stability : Pyridazine derivatives (e.g., ) may exhibit lower melting points due to reduced symmetry and increased conformational flexibility.
  • Purity : Commercial samples of the target compound are typically ≥95% pure, similar to analogs like methyl 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetate .

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